molecular formula C12H11N3O3 B3070740 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid CAS No. 1005554-86-8

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid

Cat. No.: B3070740
CAS No.: 1005554-86-8
M. Wt: 245.23 g/mol
InChI Key: NMMAJCMYZUXSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is a compound that features a pyrazole ring and a benzoic acid moiety.

Mechanism of Action

Target of Action

The primary target of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is succinate dehydrogenase (SDH) , also known as complex II in the mitochondrial respiration chain . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

This compound acts by inhibiting succinate dehydrogenase . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiration chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This disruption can lead to cell death, making this compound effective as a fungicide .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production within cells . The citric acid cycle is responsible for the oxidation of acetyl-CoA to produce NADH and FADH2, which are then used in the electron transport chain to generate ATP . By inhibiting SDH, this compound disrupts these pathways, leading to a decrease in energy production and an increase in reactive oxygen species .

Pharmacokinetics

The compound’s effectiveness as a fungicide suggests that it is likely to be well-absorbed and distributed within the organism, and that it is metabolically stable enough to exert its inhibitory effect on sdh .

Result of Action

The primary result of the action of this compound is the inhibition of SDH, leading to disrupted energy production and increased reactive oxygen species within cells . This can lead to cell death, making this compound effective as a fungicide . In addition, some derivatives of this compound have shown potent antileishmanial and antimalarial activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution within the organism . Additionally, the presence of other compounds can potentially affect the compound’s metabolism and excretion . .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-3-8(5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMAJCMYZUXSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.